1-((1-(1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
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Overview
Description
The compound “1-((1-(1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one” is a complex organic molecule. It contains a benzo[b]thiophene moiety, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Pharmaceutical Research Applications
Heterocyclic Compounds in Drug Development : Research indicates that azetidine, pyrrolidine, and piperidine derivatives, including those containing benzo[b]thiophene motifs, are valuable in drug development, especially as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment. Such compounds have shown efficacy with fewer side effects, highlighting their potential in pharmaceutical applications (Habernickel, 2001).
Antitumor and Antibacterial Agents : Novel synthesis approaches involving thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives have demonstrated potent antitumor and antibacterial activities. This includes the use of thiophene-2-carboxylic acid chains, which could be related to the benzo[b]thiophene moiety in the compound of interest, indicating potential in designing new antitumor and antibacterial drugs (Hafez, Alsalamah, El-Gazzar, 2017).
Materials Science Applications
Chiral Tricyclic Derivatives Synthesis : The copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition involving benzo[b]thiophene 1,1-dioxides has been developed to provide access to novel chiral tricyclic pyrrolidine-fused benzo[b]thiophene 1,1-dioxide derivatives. These compounds have applications in materials science, particularly in the development of organic electronic materials (Deng, He, Li, Yang, Deng, 2017).
Dye Synthesis and Properties : Benzo[b]thiophene-3(2H)-one-1,1-dioxide derivatives have been utilized in the synthesis of disperse dyes for polyester, showcasing the utility of benzo[b]thiophene structures in creating novel dyes with specific properties for industrial applications (Bhatti, Seshadri, 2004).
Mechanism of Action
Target of Action
The compound, also known as 1-({1-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one, is a synthetic thiophene derivative . Thiophene derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various biological targets depending on their specific structural modifications . For instance, some thiophene derivatives act as serotonin antagonists and are used in the treatment of Alzheimer’s .
Biochemical Pathways
Thiophene derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activity . The specific pathways affected by this compound would depend on its exact mode of action and the biological target it interacts with.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific mode of action and the biochemical pathways it affects. Given the broad range of biological activities associated with thiophene derivatives, the effects could potentially include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Properties
IUPAC Name |
1-[[1-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-18-6-3-7-22(18)9-14-10-24(21-20-14)15-11-23(12-15)19(26)17-8-13-4-1-2-5-16(13)27-17/h1-2,4-5,8,10,15H,3,6-7,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVQRBGQBCTIDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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